Cas no 1147498-64-3 (2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide)
![2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1147498-64-3x500.png)
2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide
- AKOS033837755
- EN300-26604448
- 1147498-64-3
- Z226635702
-
- インチ: 1S/C17H16ClN3O3/c1-24-14-10-11(6-7-13(14)21-9-3-5-15(21)22)20-17(23)12-4-2-8-19-16(12)18/h2,4,6-8,10H,3,5,9H2,1H3,(H,20,23)
- InChIKey: OBIYPTRZAFWCFA-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CN=1)C(NC1C=CC(=C(C=1)OC)N1C(CCC1)=O)=O
計算された属性
- せいみつぶんしりょう: 345.0880191g/mol
- どういたいしつりょう: 345.0880191g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 476
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 71.5Ų
2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26604448-0.05g |
2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide |
1147498-64-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamideに関する追加情報
Compound CAS No. 1147498-64-3: 2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide
The compound 2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide (CAS No. 1147498-64-3) is a highly specialized organic molecule with a complex structure that combines multiple functional groups. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a pyridine ring substituted with a chloro group at position 2, a carboxamide group at position 3, and a methoxy-substituted phenyl group at position N. Additionally, the phenyl group is further substituted with a 2-pyrrolidone moiety at position 4, which introduces unique electronic and steric properties to the molecule.
Recent studies have highlighted the importance of the pyridine ring in this compound as it serves as a versatile platform for further chemical modifications. The chloro substitution at position 2 not only enhances the molecule's stability but also plays a crucial role in its reactivity towards nucleophilic substitutions. The carboxamide group at position 3 is another key feature, as it contributes to hydrogen bonding capabilities and can act as a site for bioisosteric replacements in drug design. The methoxy group on the phenyl ring adds electron-donating properties, which can influence the molecule's overall electronic distribution and reactivity.
The presence of the 2-pyrrolidone moiety in this compound is particularly interesting due to its ability to form intramolecular hydrogen bonds, which can stabilize certain conformations of the molecule. This feature has been exploited in recent research to design more efficient catalysts and drug delivery systems. Moreover, the phenyl ring's substitution pattern allows for fine-tuning of the molecule's lipophilicity and solubility properties, which are critical for its bioavailability in pharmacological applications.
In terms of synthesis, this compound is typically prepared through multi-step organic reactions involving nucleophilic aromatic substitutions, amide bond formations, and cyclizations. Researchers have optimized these processes to achieve high yields and selectivities, making it feasible for large-scale production if required. The synthesis pathway also allows for easy modification of substituents on the pyridine and phenyl rings, enabling the creation of analogs with diverse properties.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the conjugation between the pyridine ring and the carboxamide group significantly influences the molecule's UV-vis absorption properties, making it a candidate for use in optoelectronic materials. Additionally, molecular dynamics simulations have shown that this compound exhibits favorable interactions with certain biological targets, such as enzymes and receptors, suggesting its potential as a lead compound in drug discovery.
In conclusion, CAS No. 1147498-64-3 represents a cutting-edge molecule with multifaceted applications across various scientific domains. Its unique structural features and tunable properties make it an attractive candidate for further research and development.
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